![molecular formula C20H14Cl3N3OS2 B2686680 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338976-36-6](/img/structure/B2686680.png)
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
Descripción general
Descripción
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H14Cl3N3OS2 and its molecular weight is 482.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a member of the imidazo-thiazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H12Cl3N3OS
- Molecular Weight : 436.74 g/mol
- CAS Number : 338404-55-0
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Antimicrobial Activity
- Several studies have indicated that compounds within the imidazo-thiazole class exhibit significant antimicrobial properties. For instance, a related compound was shown to inhibit various bacterial strains effectively, suggesting that the presence of the chlorobenzyl group enhances its antimicrobial efficacy .
-
Anticancer Properties
- Research has demonstrated that imidazo-thiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspase pathways and modulation of cell cycle regulators. A study focusing on similar compounds reported cytotoxic effects against human cancer cell lines, indicating potential for further development in cancer therapeutics .
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic disorders such as obesity and diabetes . Molecular docking studies have elucidated binding interactions that suggest a strong affinity for the enzyme's active site.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Cellular Targets : The imidazo-thiazole framework allows for interaction with various cellular targets, including enzymes and receptors involved in signaling pathways.
- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
- Modulation of Gene Expression : Certain derivatives have been shown to affect the expression levels of genes involved in proliferation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study published in DOAJ examined the crystal structures of several imidazo-thiazole derivatives, including those with chlorobenzyl substitutions. The findings indicated that these compounds formed stable hydrogen bonds with bacterial cell wall components, enhancing their antimicrobial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In a research article from PubMed, a series of related compounds were tested for their cytotoxic effects on various cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis in breast and prostate cancer cells. The study highlighted the potential of these compounds as lead candidates for further drug development .
Data Tables
Aplicaciones Científicas De Investigación
Molecular Formula and Weight
- Molecular Formula : C20H14Cl3N3OS2
- Molecular Weight : 482.83 g/mol
Structural Features
The compound features:
- An imidazo[2,1-b][1,3]thiazole core.
- A sulfanyl group attached to a chlorobenzyl moiety.
- An oxime functional group linked to a dichlorobenzyl substituent.
Recent studies have indicated that compounds containing imidazo[2,1-b][1,3]thiazole motifs can exhibit significant biological activities including:
- Anticancer Properties : Research has shown that derivatives of imidazo[2,1-b][1,3]thiazoles possess cytotoxic effects against various cancer cell lines. For instance, certain compounds have been reported to induce apoptosis in cancer cells without affecting the normal cell cycle .
- Receptor Modulation : The compound has been explored for its ability to modulate the human constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and liver function. This may have implications for developing therapies for metabolic disorders .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Thiazole Formation : The initial formation of the thiazole ring is achieved through cyclization reactions involving appropriate precursors.
- Oxime Formation : The oxime group is introduced via condensation reactions with hydroxylamine derivatives.
These synthetic approaches are critical for optimizing yield and purity for further biological testing.
Case Study 1: Anticancer Activity
A study focused on a series of imidazo[2,1-b][1,3]thiazole derivatives demonstrated that specific substitutions on the thiazole ring enhanced cytotoxicity against human cancer cell lines. The compound 6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime was among those evaluated for its apoptotic effects .
Case Study 2: Receptor Activation
In another investigation, the compound was tested for its ability to activate CAR in human hepatocytes. Results indicated that it could selectively activate CAR over other receptors like PXR (pregnane X receptor), suggesting potential use in liver disease therapies .
Q & A
Q. Basic: What experimental approaches are recommended for verifying CAR activation by CITCO in hepatic cell models?
Methodological Answer:
To confirm CAR activation, use a combination of:
- Fluorescence Resonance Energy Transfer (FRET) assays to detect ligand-induced conformational changes in CAR. Optimize the assay by co-expressing CAR with its coactivator binding partner (e.g., SRC-1) and a fluorescently tagged ligand-binding domain construct .
- Quantitative PCR (qPCR) to measure downstream targets like CYP2B6, CYP3A4, or UGT1A1. Include positive controls (e.g., phenobarbital) and negative controls (CAR-knockout cells) .
- Reporter gene assays using CAR-responsive luciferase constructs (e.g., CYP2B6 promoter-driven luciferase) in HepG2 or primary hepatocytes. Normalize results to Renilla luciferase and validate with siRNA-mediated CAR knockdown .
Q. Advanced: How can researchers resolve contradictory data on CITCO-mediated regulation of cytochrome P450 isoforms, such as upregulation of CYP2B6 versus downregulation of CYP2E1?
Methodological Answer:
Contradictory CYP regulation arises from CAR’s differential cofactor recruitment and promoter context. To address this:
- Perform chromatin immunoprecipitation (ChIP) to compare CAR binding at CYP2B6 (activated) and CYP2E1 (repressed) promoters. Assess coactivator (e.g., PGC-1α) or corepressor (e.g., SMRT) occupancy .
- Conduct RNA-seq or microarray analysis under CITCO treatment to identify secondary mediators (e.g., HNF-4α or PPARα) that may indirectly suppress CYP2E1 .
- Use primary hepatocytes from CAR-null mice to isolate CITCO-specific effects from species-specific regulatory networks .
Table 1: CITCO-induced fold changes in CYP expression (human hepatocytes)
CYP Isoform | Fold Change | Regulation |
---|---|---|
CYP2B6 | +2.19 | Upregulated |
CYP3A4 | +1.45 | Upregulated |
CYP2E1 | -0.86 | Downregulated |
Q. Basic: What are the critical controls needed when assessing CITCO’s specificity for CAR over related nuclear receptors like PXR or AhR?
Methodological Answer:
- Receptor selectivity panels: Test CITCO in PXR- or AhR-specific reporter assays (e.g., CYP3A4 for PXR; CYP1A1 for AhR). CITCO should show >10-fold selectivity for CAR .
- Competitive binding assays: Use radiolabeled ligands (e.g.,
-TCPOBOP for CAR) to measure displacement by CITCO. Include rifampicin (PXR ligand) as a negative control . - Genetic validation: Compare CITCO responses in wild-type vs. CAR-knockout cells. Use siRNA or CRISPR-Cas9 to eliminate off-target receptor expression (e.g., PXR) .
Q. Advanced: What advanced computational methods are suitable for predicting off-target interactions of CITCO given its structural complexity?
Methodological Answer:
- Molecular docking: Model CITCO into ligand-binding pockets of CAR, PXR, and AhR using tools like AutoDock Vina. Prioritize targets with docking scores ≤ -7.0 kcal/mol and validate with mutagenesis (e.g., CAR LBD mutants) .
- Molecular dynamics (MD) simulations: Simulate CITCO-CAR binding stability over 100 ns trajectories. Analyze hydrogen bonding (e.g., CITCO’s oxime moiety with CAR His203) and hydrophobic interactions .
- Pharmacophore mapping: Identify critical features (e.g., chlorobenzyl groups) using Schrödinger’s Phase. Cross-reference with known CAR agonists to predict novel targets .
Q. Basic: Which cellular models are most appropriate for studying dose-dependent effects of CITCO on CAR-mediated transcriptional activity?
Methodological Answer:
- Primary human hepatocytes: Maintain in Williams’ E medium with dexamethasone (10 nM) and insulin (4 μg/mL) to preserve CAR expression. Titrate CITCO (0.1–10 μM) over 24–48 hours .
- HepG2 cells transiently transfected with hCAR: Use serum-free conditions to minimize basal activity. Include a CAR-responsive reporter (e.g., CYP2B6-luc) and normalize to constitutively active β-galactosidase .
- 3D spheroid cultures: For chronic exposure studies, culture hepatocytes in Matrigel to mimic in vivo polarity. Monitor CITCO accumulation via LC-MS/MS .
Q. Advanced: How can researchers elucidate the role of coactivators like PGC-1α in CITCO-driven CAR activation?
Methodological Answer:
- Coimmunoprecipitation (Co-IP): Treat cells with CITCO (1 μM, 6 hours) and immunoprecipitate CAR. Probe for PGC-1α interaction using Western blot. Include a CAR inverse agonist (e.g., PK11195) as a negative control .
- Functional rescue experiments: Knock down PGC-1α with siRNA and measure CITCO-induced CYP2C9 expression. If activation is abolished, PGC-1α is essential for this pathway .
- ChIP-seq: Map CAR and PGC-1α binding sites genome-wide under CITCO treatment. Overlap with HNF-4α binding sites to identify synergistic regulatory nodes .
Propiedades
IUPAC Name |
(E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3OS2/c21-15-4-1-13(2-5-15)12-29-19-18(26-7-8-28-20(26)25-19)10-24-27-11-14-3-6-16(22)9-17(14)23/h1-10H,11-12H2/b24-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPJYUWNOWXRJM-YSURURNPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.